2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one
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Overview
Description
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C14H20N2O2S It is known for its unique structure, which includes a piperazine ring and a methylsulfanyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-(methylsulfanyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)ethanone
- 2-[4-(Methylsulfanyl)phenoxy]-1-(piperidin-1-yl)propan-1-one
Uniqueness
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2S |
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Molecular Weight |
280.39 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
CEDOGQSSDCQGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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